molecular formula C10H11Cl B3038114 1-Phenyl-4-chloro-1-butene CAS No. 7515-46-0

1-Phenyl-4-chloro-1-butene

Cat. No. B3038114
CAS RN: 7515-46-0
M. Wt: 166.65 g/mol
InChI Key: HIPMXTORBGIBCC-XBXARRHUSA-N
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Description

Synthesis Analysis

  • Preparation : 1-Phenyl-4-chloro-1-butene can be synthesized through various methods, including:
    • Dehydrohalogenation : Treatment of 1-chloro-4-bromo-1-phenyl-1-butene with magnesium results in the formation of 1-phenylcyclobutene .
    • Heterogeneous Catalytic Polymerization : It can serve as a monomer precursor to synthesize poly(4-phenyl-1-butene) .

Molecular Structure Analysis

The molecule contains a total of 22 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

  • Nucleophilic Substitution and Elimination Reactions : 1-chloro-2-butene and 4-chloro-1-butene exhibit different reactivity patterns. Classifying their reactions based on yield, side reactions, and reaction rate is essential for synthetic procedures .

Scientific Research Applications

Polymerization Mechanisms

  • Living Anion Chain End of Oligomeric 1-Phenyl-1,3-butadienyllithium : Suzuki et al. (1979) explored the anionic polymerization mechanism of oligomeric 1-phenyl-1,3-butadiene, providing insights into the behavior of related compounds like 1-Phenyl-4-chloro-1-butene in polymerization processes. This research aids in understanding how the negative charge on chain ends delocalizes, impacting polymerization solvents and structures (Suzuki, Tsuji, Watanabe, & Takegami, 1979).

Stereochemistry and Reaction Mechanisms

  • Friedel-Crafts Alkylation of Benzene : Segi et al. (1982) studied the Friedel-Crafts alkylation of benzene, which resulted in by-products like 4-chloro-2-butanol and 3-chloro-1-butanol. These by-products were formed from the attack of the chlorine atom in Lewis acid, offering insights into the stereochemistry of reactions involving compounds like 1-Phenyl-4-chloro-1-butene (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).

Solvolysis Reactions

  • Nucleophilic Addition to Tertiary Allylic Carbocation : Jia et al. (2002) investigated the solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile and water, yielding products that give a greater understanding of the behavior of similar structures in solvolysis reactions. This study is crucial for comprehending the role of different solvents in reactions involving compounds like 1-Phenyl-4-chloro-1-butene (Jia, Ottosson, Zeng, & Thibblin, 2002).

Electrochemical Reactions

  • Electrochemical Preparation of Functionalized Isoprene Unit : Uneyama et al. (1983) demonstrated the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene via electrooxidative double ene-type chlorination, highlighting the electrochemical processes relevant to similar compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Mechanism of Action

The mechanism of action for 1-Phenyl-4-chloro-1-butene involves its participation in various chemical reactions, such as nucleophilic substitutions and eliminations. For example, it can undergo SN2 reactions with nucleophiles like hydroxide ion or hydronium ion .

properties

IUPAC Name

[(E)-4-chlorobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMXTORBGIBCC-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-chloro-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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